2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile
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Overview
Description
2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the Horner–Wadsworth–Emmons reaction .
Chemical Reactions Analysis
2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride or sodium borohydride.
Scientific Research Applications
2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile has several applications in scientific research:
Medicinal Chemistry: Azetidine derivatives are explored for their potential as therapeutic agents, particularly in the development of β-lactam antibiotics.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile involves its interaction with specific molecular targets. For instance, azetidine derivatives have been shown to act as agonists or antagonists for various receptors, including histamine H3 receptors . The binding of the compound to these receptors can modulate neurotransmitter release and influence physiological processes such as cognition and sleep-wake regulation .
Comparison with Similar Compounds
2-(3-Aminoazetidin-1-yl)-2-cyclopentylacetonitrile can be compared with other azetidine derivatives, such as:
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine: This compound is a high-affinity non-imidazole histamine H3 receptor agonist with central nervous system activity.
Azetidine-2-carboxylic acid: A toxic mimic of proline, commonly found in natural products.
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(3-aminoazetidin-1-yl)-2-cyclopentylacetonitrile |
InChI |
InChI=1S/C10H17N3/c11-5-10(8-3-1-2-4-8)13-6-9(12)7-13/h8-10H,1-4,6-7,12H2 |
InChI Key |
OFPIOEHTHHBFGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C#N)N2CC(C2)N |
Origin of Product |
United States |
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